An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine
An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its structural features and electron distribution make it a versatile scaffold for the design of novel therapeutic agents.[5] The presence of the methoxy-substituted phenyl group at the 5-position and an amine group at the 3-position of the triazine ring in the title compound, 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, suggests its potential for diverse biological interactions. The methoxy group can influence the compound's pharmacokinetic properties, while the amino group provides a site for further chemical modifications to explore structure-activity relationships (SAR).[6]
Retrosynthetic Analysis and Synthetic Strategy
A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-triazines involves the condensation of an α-ketoaldehyde or a related 1,2-dicarbonyl compound with aminoguanidine. For the synthesis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, the logical precursors are 4-methoxyphenylglyoxal and an aminoguanidine salt (e.g., hydrochloride or bicarbonate).
The reaction proceeds through an initial condensation to form a guanylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 1,2,4-triazine ring. The choice of reaction conditions, such as solvent and pH, is crucial for optimizing the yield and purity of the final product.
Caption: Synthetic pathway for 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine.
Detailed Experimental Protocol for Synthesis
This protocol provides a step-by-step method for the synthesis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine.
Materials:
-
4-Methoxyphenylglyoxal hydrate
-
Aminoguanidine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-methoxyphenylglyoxal hydrate in 100 mL of ethanol.
-
Addition of Reagents: To this solution, add 6.7 g of aminoguanidine hydrochloride and 8.2 g of sodium acetate. The sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine, liberating the free base for the reaction.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
In-depth Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. The following analytical techniques are recommended:
Caption: Workflow for the characterization of the synthesized compound.
Physical Properties
-
Appearance: The purified compound is expected to be a crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Solubility: The solubility of the compound should be determined in various organic solvents.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Expected signals include:
-
A singlet for the methoxy (O-CH₃) protons.
-
Doublets for the aromatic protons of the 4-methoxyphenyl group, showing a characteristic AA'BB' splitting pattern.
-
A singlet for the proton on the triazine ring.
-
A broad singlet for the amino (NH₂) protons.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretching vibrations for the primary amine.
-
C-H stretching for the aromatic and methoxy groups.
-
C=N and C=C stretching vibrations for the triazine and phenyl rings.
-
C-O stretching for the methoxy group.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₀H₁₀N₄O.[7]
Summary of Expected Characterization Data
| Parameter | Expected Result |
| Molecular Formula | C₁₀H₁₀N₄O |
| Molecular Weight | 202.21 g/mol |
| ¹H NMR (DMSO-d₆) | δ 3.8 (s, 3H, OCH₃), 7.0 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 8.5 (s, 1H, triazine-H), 6.5 (br s, 2H, NH₂) |
| FT-IR (KBr, cm⁻¹) | 3300-3450 (N-H stretch), 3050-3100 (Ar C-H stretch), 2950-3000 (Aliphatic C-H stretch), 1600-1650 (C=N stretch), 1250 (C-O stretch) |
| Mass Spectrum (EI) | m/z 202 (M⁺) |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis and comprehensive characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. The provided protocols and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The versatile 1,2,4-triazine scaffold continues to be a focal point in medicinal chemistry, and a thorough understanding of its synthesis and characterization is fundamental for the development of new and effective drugs.[1][2][3]
References
-
Arshad, M., Khan, T. A., & Alam Khan, M. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
-
Arshad, M., Khan, T. A., & Alam Khan, M. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
Balaha, M., George, R. F., & El-Mahdy, H. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
-
Alshammari, N. A. H. (2022). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/ Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives. Polycyclic Aromatic Compounds. [Link]
-
PubChem. (n.d.). 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]
-
MDPI. (n.d.). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. [Link]
-
PubChem. (n.d.). 1,2,4-triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
ChemSynthesis. (n.d.). 1,3,5-Triazines database - synthesis, physical properties. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of triazine derivatives: A systematic review. [Link]
-
PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]
-
PubMed. (2019). Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. [PDF] 1,2,4-triazine derivatives: Synthesis and biological applications | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 6. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine (C10H10N4O) [pubchemlite.lcsb.uni.lu]
